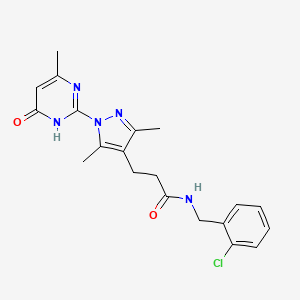![molecular formula C16H21NO2 B2370101 Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-31-1](/img/structure/B2370101.png)
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[111]pentanyl]acetate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the 2,5-dimethylphenyl group and the amino and ester functionalities. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The amino and ester groups can form hydrogen bonds or electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]propanoate
- Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]butanoate
Uniqueness
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is unique due to its specific bicyclo[1.1.1]pentane structure, which imparts rigidity and stability. This makes it particularly useful in applications where a stable and rigid framework is required, such as in drug design and materials science.
Eigenschaften
IUPAC Name |
methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10-4-5-11(2)12(6-10)15-7-16(8-15,9-15)13(17)14(18)19-3/h4-6,13H,7-9,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKRSBCQBVHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)C(C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)



![2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2370024.png)
![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-amine](/img/structure/B2370026.png)

![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)





![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)
